
2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PEP005, and it is a natural product derived from the sap of the Australian milkwood tree.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
- The study of NH-pyrazoles, including compounds with phenol residues, highlights the importance of tautomerism and hydrogen bonding in determining molecular structure in both solution and solid states, as observed through X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
- Molecular docking and quantum chemical calculations on a pyrazole derivative revealed insights into its molecular structure, spectroscopic data, and potential biological effects, emphasizing the role of intramolecular charge transfer and molecular parameters in understanding compound interactions (Viji et al., 2020).
Antioxidant Activity
- The ethanolic extract from Protea hybrid ‘Susara’ showed significant antioxidant activity, with phenolic compounds being identified as the major contributors. This study underscores the potential of natural extracts and their components in developing antioxidant therapies (León et al., 2014).
Synthesis and Biological Evaluation
- A series of (hydroxyphenyl)pyrazoles was prepared for evaluation as leukotriene B4 (LTB4) receptor antagonists, illustrating the potential of pyrazole derivatives in therapeutic applications, particularly in inflammation and related conditions (Harper et al., 1994).
- Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized and evaluated for their potential in suppressing lung cancer cell growth, highlighting the therapeutic applications of pyrazole derivatives in oncology (Zheng et al., 2010).
Eigenschaften
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-25-18-7-5-6-8-19(18)27-20-12-22-23-21(20)16-10-9-15(11-17(16)24)26-13-14(2)3/h5-12,24H,2,4,13H2,1,3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGFFJRDKKCRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2577602.png)

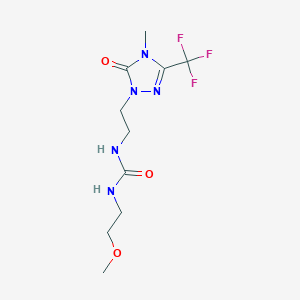
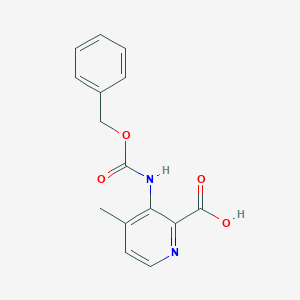
![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2577611.png)
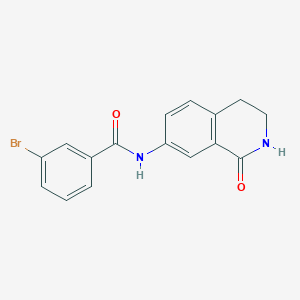
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)
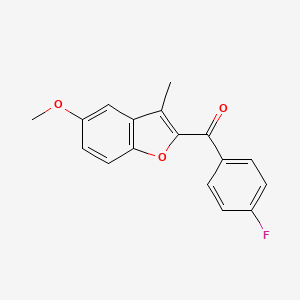

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)
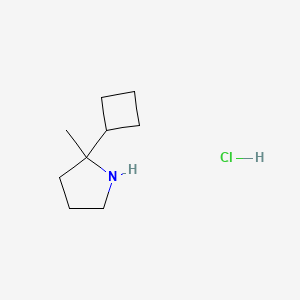
![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)
